molecular formula C25H20N3O4P B11079903 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate

Cat. No.: B11079903
M. Wt: 457.4 g/mol
InChI Key: NHGGHPXCPAMTJK-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazone linkage, a nitrophenyl group, and a diphenylphosphinate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE typically involves the condensation of 4-nitrophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with diphenylphosphinic chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

2-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitrophenyl group can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: A precursor in the synthesis of the compound.

    Diphenylphosphinic Chloride: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar hydrazone linkages.

Uniqueness

2-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE is unique due to its combination of a nitrophenyl group, a hydrazone linkage, and a diphenylphosphinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H20N3O4P

Molecular Weight

457.4 g/mol

IUPAC Name

N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C25H20N3O4P/c29-28(30)22-17-15-21(16-18-22)27-26-19-20-9-7-8-14-25(20)32-33(31,23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19,27H/b26-19+

InChI Key

NHGGHPXCPAMTJK-LGUFXXKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3/C=N/NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3C=NNC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.